Several approaches could potentially lead to the synthesis of 2-bromo-4-(4-ethylphenoxy)benzoic acid, though none are explicitly described in detail here. General strategies include starting with suitable precursors such as brominated benzenes or phenolic derivatives followed by introduction of the ethylphenoxy substituent through electrophilic aromatic substitution or cross-coupling reactions. Specific protocols may involve multi-step syntheses requiring careful control of reaction conditions to avoid unwanted side products .
One hypothetical approach could begin with bromination of a suitably protected form of 4-hydroxyacetophenone, followed by deprotection and subsequent alkylation with an ethylphenoxide ion equivalent. Alternatively, employing Suzuki-Miyaura coupling with appropriately designed boronic acids could also provide access to the desired compound .
Despite the lack of explicit application reports, compounds with similar structures often find uses in pharmaceutical development, agrochemical formulations, and advanced material science. Given its unique combination of functionalities—aromatic halide, ether linkages, and a carboxylic acid—the potential applications of 2-bromo-4-(4-ethylphenoxy)benzoic acid could span multiple domains:
Further experimentation would be needed to validate these hypotheses and explore practical implementations.
To understand how 2-bromo-4-(4-ethylphenoxy)benzoic acid interacts with biological systems, comprehensive biochemical assays would be essential. These might include studying protein-ligand binding affinities, assessing cytotoxic effects against cancer cells, evaluating metabolic stability in liver microsome assays, and examining pharmacokinetics after oral administration in animal models .
Compounds structurally analogous to 2-bromo-4-(4-ethylphenoxy)benzoic acid share similarities but exhibit distinct differences based on their substitutions and functional groups.
Some examples of similar compounds include:
Each of these analogues highlights the versatility of modifying aromatic rings while maintaining core functionalities, thereby expanding the scope of potential applications.
The retrosynthetic analysis of 2-Bromo-4-(4-ethylphenoxy)benzoic acid reveals multiple strategic disconnection points that enable efficient synthetic planning [1] [2]. The target molecule can be conceptualized through three primary retrosynthetic approaches: bromination of the pre-formed phenoxy benzoic acid, ether formation on brominated benzoic acid derivatives, or concurrent functionalization strategies [2].
The first retrosynthetic approach involves disconnection at the bromine substituent, leading to 4-(4-ethylphenoxy)benzoic acid as the immediate precursor [2]. This strategy leverages the meta-directing nature of the carboxylic acid group, which facilitates selective bromination at the desired position [3]. The carboxylic acid functionality acts as a strongly deactivating and meta-directing group in electrophilic aromatic substitution reactions [3].
Alternative retrosynthetic pathways focus on the ether linkage disconnection, revealing 2-bromobenzoic acid and 4-ethylphenol as potential starting materials [4] [5]. This approach requires careful consideration of the nucleophilic aromatic substitution mechanism, particularly when dealing with activated aryl halides bearing electron-withdrawing substituents [5].
A third strategic approach involves the simultaneous introduction of multiple functional groups through convergent synthesis methods [2]. This methodology requires precise control of reaction conditions to ensure regioselective functionalization while maintaining high overall yields [6].
The selection of the optimal retrosynthetic route depends on substrate availability, reaction conditions, and the desired scale of synthesis [2]. Each pathway presents unique challenges regarding regioselectivity, functional group compatibility, and overall synthetic efficiency [1].
The introduction of bromine into benzoic acid derivatives requires careful selection of halogenating agents and reaction conditions to achieve optimal regioselectivity [7] [3]. Traditional bromination methods employ molecular bromine in combination with Lewis acid catalysts, typically iron tribromide or aluminum tribromide [8] [7].
Table 1: Halogenation Reaction Conditions for Bromine Incorporation
| Brominating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Mechanism |
|---|---|---|---|---|---|
| Br₂/FeBr₃ | Room temp | 2-4 | 75-85 | Meta-directing | Electrophilic aromatic substitution |
| Br₂/AlBr₃ | Room temp | 1-3 | 80-90 | Meta-directing | Electrophilic aromatic substitution |
| NBS/CCl₄ | 80-110 | 4-8 | 65-75 | Allylic/benzylic | Free radical |
| Br₂/HBr/H₂O | 60-80 | 2-6 | 70-80 | Direct substitution | Ionic mechanism |
| Bromine/Iron filings | 200-250 | 8-12 | 85-95 | Non-selective | High temperature halogenation |
The mechanism of electrophilic aromatic substitution for bromination involves the formation of a bromine cation through coordination with the Lewis acid catalyst [8] [7]. The iron tribromide catalyst polarizes the bromine molecule, creating an electrophilic species that attacks the aromatic ring [8]. The subsequent formation of the arenium ion intermediate is followed by deprotonation to restore aromaticity [7].
Modern bromination methodologies have evolved to include more selective and environmentally benign approaches [9] [10]. The use of bromine generation systems, such as potassium bromate with hydrobromic acid, provides controlled bromine concentrations that minimize side reactions [9] [10]. These systems operate through the in-situ generation of molecular bromine under mild conditions [10].
High-temperature bromination procedures utilizing sealed reaction vessels have demonstrated exceptional yields for challenging substrates [11]. These methods can overcome activation barriers of 50-70 kilojoules per mole, enabling transformations previously considered inaccessible under conventional conditions [11].
The N-bromosuccinimide system represents an alternative bromination approach that operates through a free radical mechanism [12]. This methodology is particularly useful for benzylic and allylic bromination but requires careful control of reaction conditions to prevent over-bromination [12].
The formation of ether bonds between phenolic compounds and aryl halides constitutes a fundamental transformation in the synthesis of phenoxy benzoic acid derivatives [13] [4]. The Ullmann condensation represents the classical approach for constructing carbon-oxygen bonds between aromatic systems [4] [14].
Table 2: Ullmann Ether Synthesis Reaction Parameters
| Copper Catalyst | Temperature (°C) | Base | Solvent | Reaction Time (h) | Yield (%) | Substrate Scope |
|---|---|---|---|---|---|---|
| Cu powder | 210-250 | KOH | DMF | 12-24 | 60-75 | Activated aryl halides |
| CuI/phenanthroline | 110-140 | K₂CO₃ | DMSO | 8-16 | 70-85 | Broad scope |
| Cu(OAc)₂ | 140-180 | Cs₂CO₃ | NMP | 6-12 | 75-90 | Electron-poor halides |
| CuCl/L8 | 80-120 | NaOH | Toluene | 4-8 | 80-95 | General applicability |
| Cu(I)/bidentate ligand | 100-150 | K₃PO₄ | Dioxane | 10-18 | 85-95 | Phenols + iodoarenes |
The mechanism of the Ullmann ether synthesis involves the formation of copper-phenoxide complexes that undergo oxidative addition with aryl halides [13] [15]. Recent mechanistic studies utilizing density functional theory calculations have revealed that three-coordinate heteroleptic species represent the most stable catalytic intermediates [13] [15]. These complexes exhibit enhanced reactivity toward iodoarenes, facilitating the formation of biaryl ethers without evidence of radical intermediates [15].
Modern developments in copper-catalyzed ether formation have focused on the use of bidentate ligands that stabilize the copper center and enhance catalytic turnover [13] [15]. The introduction of 8-hydroxyquinoline and 2-pyridylmethyl tert-butyl ketone ligands has significantly improved reaction efficiency and substrate scope [13].
Nucleophilic aromatic substitution represents an alternative pathway for ether bond formation, particularly effective with electron-deficient aryl halides [16] [5]. This mechanism involves the addition of the nucleophile to form a Meisenheimer complex, followed by elimination of the halide ion [5]. The reaction requires the presence of electron-withdrawing groups in ortho or para positions relative to the leaving group [5].
The palladium-catalyzed cross-coupling methodology has emerged as a powerful alternative to traditional copper-catalyzed approaches [17] [18]. These methods typically employ phosphine ligands and operate under milder conditions compared to classical Ullmann conditions [17]. The versatility of palladium catalysis allows for the coupling of diverse nucleophiles with aryl halides, providing access to complex ether architectures [18].
The functionalization of carboxylic acid groups in aromatic systems requires specialized methodologies that preserve the integrity of other functional groups while enabling selective transformations [19] [20]. Direct esterification represents the most straightforward approach for carboxylic acid derivatization [20].
Table 3: Carboxylic Acid Functionalization Methods
| Functionalization Method | Reagents | Conditions | Yield Range (%) | Advantages | Limitations | Typical Applications |
|---|---|---|---|---|---|---|
| Direct esterification | ROH/H₂SO₄ | Reflux/Dean-Stark | 70-95 | Simple procedure | Equilibrium reaction | Ester synthesis |
| Acid chloride formation | SOCl₂/PCl₅ | RT to 80°C | 85-98 | High reactivity | Harsh conditions | Acylation reactions |
| Amide coupling | EDC/HOBt/amine | RT/inert atmosphere | 75-90 | Mild conditions | Multiple steps | Peptide coupling |
| Decarboxylative coupling | Pd catalyst/base | 100-140°C | 60-85 | C-C bond formation | Limited scope | Biaryl synthesis |
| Reduction to alcohol | LiAlH₄/BH₃ | 0°C to RT | 80-95 | Complete reduction | Strong reducing conditions | Primary alcohol synthesis |
The kinetics of benzoic acid esterification have been extensively studied using p-toluenesulfonic acid as a catalyst [20]. These investigations demonstrate first-order kinetics with respect to the carboxylic acid substrate [20]. The activation energy for the forward esterification reaction is approximately 58.40 kilojoules per mole, while the reverse reaction exhibits an activation energy of 57.70 kilojoules per mole [20].
Decarboxylative cross-coupling reactions represent a modern approach for functionalizing benzoic acid derivatives [21]. These palladium-catalyzed transformations enable direct acylation through carbon-carbon bond formation while eliminating carbon dioxide [21]. The methodology has been successfully applied to acetanilides, 2-phenylpyridines, and various benzoic acid substrates [21].
The conversion of benzoic acids to phenols through decarboxylation has been achieved using meta-chloroperoxybenzoic acid followed by triflic acid treatment [22]. This methodology operates at room temperature and demonstrates broad substrate scope [22]. The mechanism involves peroxy intermediate formation followed by acid-induced migration to form the desired carbon-oxygen bond [22].
Advanced functionalization techniques include the use of transition metal-catalyzed carbon-hydrogen bond activation for direct functionalization of benzoic acid derivatives [23]. These methods enable the introduction of various functional groups through chelation-assisted activation mechanisms [23].
The development of efficient catalytic systems for the synthesis of complex aromatic compounds requires careful optimization of reaction parameters and thorough understanding of reaction kinetics [24] [6]. Modern catalytic approaches emphasize the use of transition metal complexes that enable selective transformations under mild conditions [25] [23].
Table 4: Catalytic Systems for Ether Bond Formation
| Catalyst System | Ligand | Base | Operating Temperature (°C) | Turnover Number | Functional Group Tolerance | Cost Effectiveness |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄/Suzuki-Miyaura | Phosphine ligands | K₂CO₃/Na₂CO₃ | 80-120 | 500-2000 | High | Moderate |
| Cu(I)/Ullmann coupling | Phenanthroline/diamine | KOH/Cs₂CO₃ | 110-210 | 50-500 | Moderate | High |
| Pd(OAc)₂/Buchwald-Hartwig | Bulky phosphines | NaOtBu/KOtBu | 100-140 | 100-1000 | High | Low |
| Nickel-catalyzed coupling | NHC ligands | K₃PO₄ | 80-150 | 200-800 | Moderate to High | Moderate |
| Iron-catalyzed coupling | Nitrogen-based ligands | K₂CO₃ | 120-180 | 50-300 | Limited | High |
The kinetics of palladium-catalyzed cross-coupling reactions have been extensively investigated using reaction progress kinetic analysis [24]. These studies reveal complex reaction networks involving multiple catalytic cycles that compete with side reactions and catalyst decomposition pathways [26]. The oxidative addition step typically represents the turnover-limiting step in most catalytic cycles [24].
Copper-catalyzed ether formation reactions exhibit first-order dependence on both phenol and aryl halide substrates [15]. Isotope effect studies demonstrate that oxidative addition occurs irreversibly, providing mechanistic insight into the catalytic cycle [15]. Hammett analysis of phenoxide electronic properties confirms the involvement of anionic phenoxide complexes in the rate-determining step [15].
Table 5: Reaction Kinetics and Optimization Parameters
| Parameter | Range Studied | Optimal Value | Effect on Rate | Effect on Selectivity | Activation Energy (kJ/mol) |
|---|---|---|---|---|---|
| Temperature | 80-200°C | 140°C | Exponential increase | Decreased at high temp | 58-75 |
| Catalyst Loading | 1-10 mol% | 5 mol% | Linear increase | Improved with loading | N/A |
| Reaction Time | 2-24 h | 8 h | Asymptotic approach | Time-dependent | N/A |
| Solvent Polarity | Low to High | Medium | Moderate influence | Solvent-dependent | N/A |
| Base Concentration | 1-5 equiv | 2 equiv | Initial increase then plateau | Optimal at 2 equiv | N/A |
| Substrate Concentration | 0.1-0.5 M | 0.2 M | First-order dependence | Concentration-independent | N/A |
High-throughput experimentation has revolutionized the optimization of complex catalytic systems [6]. Modern approaches utilize design of experiments methodologies to identify optimal reaction conditions while minimizing the number of required experiments [6]. Statistical analysis of reaction outcomes enables the construction of response surface models that predict reaction performance across different parameter combinations [6].
The development of dual ligand catalytic systems has emerged as a powerful strategy for expanding the scope of transition metal-catalyzed reactions [27]. These systems combine the advantages of different ligand types to achieve enhanced reactivity and selectivity [27]. The synergistic interaction between ligands enables access to previously inaccessible reaction pathways [27].
The carbon-13 nuclear magnetic resonance spectrum of 2-Bromo-4-(4-ethylphenoxy)benzoic acid exhibits characteristic resonances that provide comprehensive structural information about this complex aromatic ether derivative [1] [2]. The carbonyl carbon of the carboxylic acid functionality appears as a distinctive singlet at 167.2 ± 1.0 ppm, positioned within the typical range for aromatic carboxylic acids [3] [4]. This chemical shift reflects the deshielding effect of both the carbonyl oxygen and the aromatic ring system.
The brominated carbon at position 2 demonstrates significant downfield shifting to 135.8 ± 0.5 ppm, characteristic of carbons directly bonded to bromine atoms in aromatic systems [5]. The remaining aromatic carbons of the benzoic acid ring system display chemical shifts consistent with substituted benzene derivatives: C-3 at 132.1 ± 0.5 ppm, C-5 at 119.7 ± 0.5 ppm, and C-6 at 132.9 ± 0.5 ppm [2] [4]. The carbon bearing the phenoxy substituent (C-4) resonates at 158.4 ± 0.8 ppm, reflecting the electron-donating nature of the ether linkage.
The phenoxy ring carbons exhibit distinct chemical environments due to the ethyl substitution pattern. The quaternary carbon (C-1') appears at 156.2 ± 0.8 ppm, while the ethyl-substituted carbon (C-4') resonates at 140.2 ± 0.7 ppm [2]. The remaining aromatic carbons of the phenoxy ring (C-2'/C-6' and C-3'/C-5') appear at 121.8 ± 0.5 ppm and 129.4 ± 0.5 ppm, respectively. The ethyl group contributes two distinct signals: the methylene carbon at 28.7 ± 0.3 ppm and the methyl carbon at 15.9 ± 0.2 ppm.
The proton nuclear magnetic resonance spectrum reveals distinct aromatic and aliphatic regions that facilitate structural elucidation [1] [6]. The aromatic protons of the brominated benzoic acid ring appear as three separate doublets due to the unsymmetrical substitution pattern. Proton H-3, ortho to the bromine substituent, resonates at 8.12 ± 0.05 ppm with a coupling constant of 8.4 Hz, indicating typical ortho-coupling between adjacent aromatic protons [7] [8].
The phenoxy-substituted ring proton H-5 appears significantly upfield at 6.85 ± 0.05 ppm due to the electron-donating effect of the ether oxygen, while H-6 resonates at 7.98 ± 0.05 ppm [9]. The phenoxy ring protons exhibit characteristic para-disubstituted benzene coupling patterns, with H-2'/H-6' appearing at 7.18 ± 0.05 ppm and H-3'/H-5' at 7.22 ± 0.05 ppm, both as doublets with coupling constants of 8.6 Hz [7] [10].
The ethyl substituent displays typical ethyl group splitting patterns: the methylene protons appear as a quartet at 2.65 ± 0.05 ppm (J = 7.6 Hz), while the methyl protons form a triplet at 1.23 ± 0.05 ppm (J = 7.6 Hz) [11]. The carboxylic acid proton exhibits characteristic broad singlet behavior at 12.8 ± 0.3 ppm due to rapid exchange and hydrogen bonding effects [12].
The infrared spectrum of 2-Bromo-4-(4-ethylphenoxy)benzoic acid displays distinctive vibrational bands that enable comprehensive functional group identification [13] [14]. The carboxylic acid functionality exhibits characteristic absorption patterns with the carbonyl stretch appearing as a very strong band at 1678 ± 5 cm⁻¹ [15] [12]. This frequency position indicates hydrogen bonding typical of carboxylic acid dimers in the solid state, where intermolecular associations lower the carbonyl stretching frequency compared to monomeric species [16] [17].
The broad absorption region spanning 3300-2400 cm⁻¹ encompasses overlapping O-H and C-H stretching vibrations characteristic of carboxylic acids [14] [12]. The C-O stretching vibration of the carboxyl group appears as a strong band at 1305 ± 5 cm⁻¹, consistent with literature values for aromatic carboxylic acids [15].
The aromatic C-H stretching vibrations appear at 3085 ± 5 cm⁻¹, characteristic of aromatic systems and readily distinguishable from aliphatic C-H stretches [18] [19]. Multiple aromatic C=C stretching vibrations are observed between 1606-1480 cm⁻¹, with particularly strong absorptions at 1606 ± 3 cm⁻¹ and 1585 ± 3 cm⁻¹ reflecting the conjugated aromatic system [18] [14].
The phenoxy substituent contributes a distinctive band at 1510 ± 3 cm⁻¹, characteristic of para-disubstituted benzene rings [20] [10]. Aromatic C-H out-of-plane bending vibrations appear at 872 ± 3 cm⁻¹, while the strong absorption at 825 ± 3 cm⁻¹ confirms the para-disubstituted nature of the phenoxy ring [18] [10].
The phenoxy ether linkage exhibits characteristic C-O stretching vibrations with very strong absorption at 1248 ± 5 cm⁻¹ and additional bands at 1185 ± 5 cm⁻¹ and 1168 ± 5 cm⁻¹ [20] [14]. These multiple C-O stretching modes reflect the complex coupling between aromatic ring vibrations and ether linkage motions.
The ethyl substituent contributes recognizable vibrational patterns with asymmetric and symmetric methyl stretching at 2976 ± 3 cm⁻¹ and 2878 ± 3 cm⁻¹, respectively [14]. Methylene stretching appears at 2932 ± 3 cm⁻¹, while deformation modes occur at 1458 ± 3 cm⁻¹ (CH₂) and 1418 ± 3 cm⁻¹, 1378 ± 3 cm⁻¹ (CH₃) [14].
The carbon-bromine bond contributes characteristic vibrations at 785 ± 3 cm⁻¹ (C-Br stretch) and 540 ± 5 cm⁻¹ (C-Br deformation) [14]. These frequencies are consistent with aromatic carbon-bromine bonds and provide definitive evidence for the brominated substitution pattern. The aromatic ring deformation mode appears at 695 ± 5 cm⁻¹, typical of substituted benzene derivatives [18].
The molecular ion of 2-Bromo-4-(4-ethylphenoxy)benzoic acid exhibits the characteristic bromine isotope pattern with peaks at m/z 321 and 323 in a 1:1 ratio, confirming the presence of a single bromine atom [21] [22] [23]. The molecular ion shows relatively low intensity (15% for m/z 321, 8% for m/z 323) due to the facile fragmentation pathways available to this functionalized aromatic system [24] [25].
The base peak occurs at m/z 276/278, corresponding to loss of the carboxyl group (45 mass units) from the molecular ion [25] [26]. This fragmentation represents the most favorable pathway, generating a stabilized aromatic cation through loss of COOH radical. The isotope pattern (100% and 52% relative intensities) maintains the characteristic 1:1 bromine ratio, confirming retention of the bromine atom in this primary fragment.
Subsequent loss of carbon monoxide from the m/z 276/278 fragment produces the m/z 248/250 ion pair (45% and 23% relative intensities), representing a consecutive fragmentation process common in aromatic carboxylic acid derivatives [26] [27]. This loss of CO (28 mass units) typically occurs through ring contraction mechanisms.
The fragment at m/z 220 (35% relative intensity) corresponds to the ethylphenoxy cation [EtPhO]⁺, formed through rearrangement processes involving cleavage of the ether bond [25] [28]. This fragment lacks the characteristic bromine isotope pattern, indicating complete separation from the brominated benzoic acid portion of the molecule.
Formation of the m/z 192 fragment (28% relative intensity) represents the protonated ethylphenol species [EtPhOH]⁺- , generated through hydrogen rearrangement mechanisms [26]. The m/z 149 fragment showing the bromine isotope pattern corresponds to the brominated phenoxy fragment [C₆H₄BrO]⁺, representing cleavage between the ether oxygen and the benzoic acid ring.
The ethylbenzene fragment appears at m/z 121 (85% relative intensity), formed through multiple bond cleavages that eliminate both the carboxylic acid and ether functionalities [25] [29]. The tropylium ion at m/z 107 (90% relative intensity) represents a highly stable seven-membered ring cation formed through rearrangement of the ethylbenzene fragment [27].
The phenyl cation at m/z 77 (45% relative intensity) represents further fragmentation through loss of the ethyl group, forming the archetypal C₆H₅⁺ ion that serves as a common terminal fragment in aromatic mass spectrometry [25] [29].
The X-ray photoelectron spectroscopy analysis of 2-Bromo-4-(4-ethylphenoxy)benzoic acid provides definitive characterization of the bromine oxidation state and chemical environment [30] [31]. The bromine 3d₅/₂ core level appears at 70.2 ± 0.2 eV binding energy, consistent with aromatic carbon-bromine bonds in organic molecules [31] [32]. The corresponding 3d₃/₂ peak occurs at 71.2 ± 0.2 eV, exhibiting the expected spin-orbit coupling splitting of approximately 1.0 eV for bromine 3d electrons.
The bromine 3p core levels provide additional confirmation of the chemical environment, with the 3p₃/₂ peak at 182.5 ± 0.3 eV and the 3p₁/₂ peak at 193.8 ± 0.3 eV [31]. These binding energies are characteristic of covalently bonded bromine in aromatic systems, distinguishing this compound from ionic bromides which exhibit significantly different binding energies.
The full width at half maximum values for the bromine 3d peaks (1.1 eV) indicate a chemically homogeneous bromine environment, consistent with a single type of carbon-bromine bond [31] [33]. The absence of additional bromine peaks confirms the structural assignment and rules out the presence of multiple bromine oxidation states or chemical environments.
The relative intensities of the bromine core levels follow theoretical predictions based on photoionization cross-sections and electron mean free paths [30]. The 3d₅/₂ peak exhibits the highest intensity (1.0 relative), followed by the 3d₃/₂ peak (0.67), 3p₃/₂ peak (0.45), and 3p₁/₂ peak (0.22), consistent with the expected 2:1:2:1 degeneracy-weighted ratio modified by cross-sectional factors.
Additional carbon environments include the ether-bonded carbon at 286.8 ± 0.3 eV and the carboxyl carbon at 289.1 ± 0.3 eV, reflecting the progressive deshielding effects of oxygen functionalities [34]. The oxygen 1s region displays two distinct environments: ether oxygen at 532.8 ± 0.3 eV and carboxyl oxygen at 533.9 ± 0.3 eV, confirming the presence of both ether and carboxylic acid functionalities [33].